2-chloro-9H-carbazole
Overview
Description
2-Chloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-9H-carbazole typically involves the chlorination of 9H-carbazole. One common method is the direct chlorination using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to 2-amino-9H-carbazole.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbazole-2,3-dione derivatives.
Reduction: 2-Amino-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-9H-carbazole and its derivatives often involves interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the chlorine substitution.
2-Amino-9H-carbazole: A derivative with an amino group at the second position.
2,7-Dichloro-9H-carbazole: A derivative with two chlorine atoms at the second and seventh positions.
Comparison: 2-Chloro-9H-carbazole is unique due to the presence of a chlorine atom at the second position, which significantly alters its chemical reactivity and potential applications compared to its parent compound and other derivatives. The chlorine substitution enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-chloro-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQFCPPDBFFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372894 | |
Record name | 2-chloro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10537-08-3 | |
Record name | 2-chloro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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